Tert-butyl 2-methylbenzoate

概要

説明

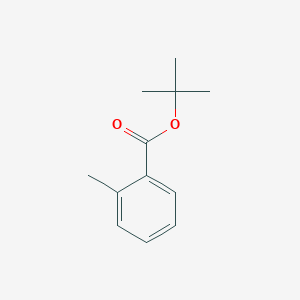

Tert-butyl 2-methylbenzoate: is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-methylbenzoic acid and tert-butyl alcohol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow microreactor system. This method allows for efficient and sustainable production by directly introducing the tert-butoxycarbonyl group into various organic compounds .

化学反応の分析

Types of Reactions:

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Acidic Hydrolysis: Requires a strong acid catalyst and excess water.

Basic Hydrolysis: Utilizes bases like sodium hydroxide or potassium hydroxide.

Oxidation: Involves oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-methylbenzoic acid and tert-butyl alcohol.

Oxidation: Carboxylic acids and other oxidation products.

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Reactions

Tert-butyl 2-methylbenzoate serves as an important intermediate in organic synthesis. It is utilized for the preparation of various derivatives, particularly in the synthesis of pharmaceuticals and agrochemicals. The sterically hindered nature of tert-butyl groups enhances the selectivity and efficiency of reactions involving this compound, making it valuable in creating complex molecular architectures.

Catalytic Processes

Recent studies have highlighted methods for synthesizing this compound using environmentally friendly catalytic processes. For instance, a method involving titanous sulfate as a catalyst has been developed, which allows for higher yields and purity while minimizing waste . This method demonstrates the compound's role not only as a product but also as a facilitator in sustainable chemistry practices.

Materials Science

Polymer Production

this compound is employed in the production of polymers, particularly those that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's stability and performance under various conditions. Research indicates that modifying polymers with this ester can improve their resistance to degradation and alter their physical properties favorably.

Additives in Coatings

In coatings technology, this compound is used as a plasticizer or additive to improve flexibility and adhesion properties. Its presence can enhance the durability of coatings applied to surfaces, making it valuable in industries such as automotive and construction.

Environmental Applications

Adsorption Studies

Recent investigations have explored the potential of this compound in environmental remediation, particularly in the adsorption of pollutants from water sources. Studies have indicated that compounds like ZSM-5 zeolite can effectively adsorb contaminants such as methyl tert-butyl ether (MTBE), showcasing the relevance of similar esters in developing filtration systems . The structural characteristics of this compound may contribute to its efficacy in such applications.

作用機序

The mechanism of action of tert-butyl 2-methylbenzoate involves its hydrolysis to release 2-methylbenzoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The released 2-methylbenzoic acid can then participate in various biochemical pathways .

類似化合物との比較

- Ethyl benzoate

- Methyl benzoate

- Isopropyl benzoate

Comparison: Tert-butyl 2-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other esters like ethyl benzoate and methyl benzoate. This steric hindrance can influence the compound’s hydrolysis rate and its interactions in biochemical pathways .

生物活性

Tert-butyl 2-methylbenzoate (TBMB) is an organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, and related case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an ester. Its structure consists of a tert-butyl group attached to the 2-position of a methylbenzoate moiety, which influences its solubility and reactivity.

Synthesis

The synthesis of TBMB typically involves the esterification of 2-methylbenzoic acid with tert-butanol in the presence of an acid catalyst. This reaction can be optimized through various methods to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TBMB. Research indicates that it exhibits inhibitory effects against several bacterial strains. For instance, TBMB demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

Antioxidant Activity

TBMB has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that TBMB effectively scavenged free radicals, indicating its potential as a natural antioxidant agent. The IC50 value for TBMB was found to be approximately 75 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested TBMB against various pathogenic bacteria. The results indicated that TBMB not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections .

- Synergistic Effects : Another investigation explored the synergistic effects of TBMB when combined with conventional antibiotics. The combination of TBMB with amoxicillin resulted in a reduction of MIC values by up to 50%, suggesting enhanced efficacy against resistant bacterial strains .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for evaluating safety. Current data suggest that TBMB exhibits low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential reproductive toxicity .

Summary Table of Biological Activities

特性

IUPAC Name |

tert-butyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTAPBBGMIZOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284651 | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16537-18-1 | |

| Record name | NSC38149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。